(E)-4-oxohex-2-enal is a chemical compound with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.1265 g/mol. It is classified as both an enal and an enone, characterized by the presence of a carbonyl group (oxo group) at the fourth carbon of the hexenal chain. This compound is known for its distinctive structure, where the double bond configuration is in the E (trans) form, indicating that the substituents on either side of the double bond are on opposite sides.
(E)-4-oxohex-2-enal is naturally occurring and can be found in various food products, particularly in soy sauce and other fermented foods, contributing to their flavor profile .
These reactions are significant in organic synthesis and industrial applications.
Research indicates that (E)-4-oxohex-2-enal exhibits notable biological activities, particularly concerning its role as a reactive aldehyde. It has been shown to induce lipid peroxidation, leading to the formation of DNA adducts, which may have implications in mutagenesis and carcinogenesis . Additionally, it has been implicated in various cellular signaling pathways and can act as a signaling molecule in plants and animals.
Several methods are available for synthesizing (E)-4-oxohex-2-enal:
These methods highlight the versatility of synthetic strategies available for producing (E)-4-oxohex-2-enal.
(E)-4-oxohex-2-enal finds various applications across different fields:
Studies have shown that (E)-4-oxohex-2-enal interacts with biological macromolecules such as proteins and nucleic acids. Its ability to form adducts with DNA suggests potential implications for genetic stability and cancer research . Additionally, its interactions within lipid membranes may influence cellular signaling pathways.
Several compounds share structural similarities with (E)-4-oxohex-2-enal, including:
Compound Name | Structure Type | Key Features |
---|---|---|
(E)-2-Hexenal | Enal | Simple aldehyde with no oxo group |
(E)-2-Decenal | Enal | Longer carbon chain than (E)-4-oxohex-2-enal |
4-Oxo-2-nonenal | Enone | Similar oxo group at C-4 but with a longer chain |
3-Oxohexanal | Ketone | Contains a ketone functional group instead |
The uniqueness of (E)-4-oxohex-2-enal lies in its specific configuration and the presence of both enal and enone characteristics, which contribute to its distinct reactivity and biological activity compared to these similar compounds.